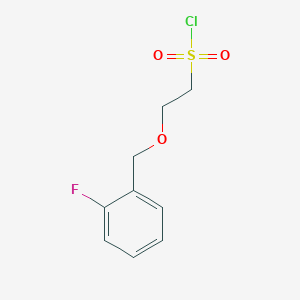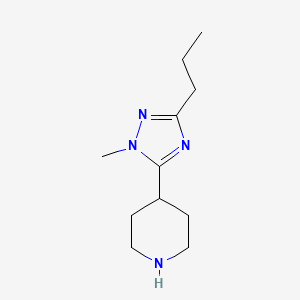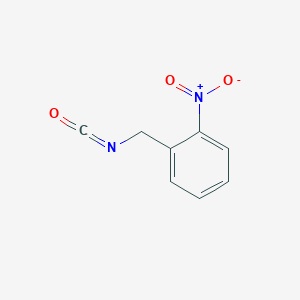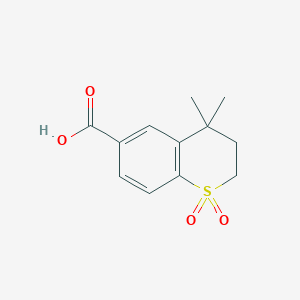
4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid is a complex organic compound known for its unique chemical structure and diverse applications. This compound belongs to the thiochromene family, characterized by a sulfur-containing chromene ring. Its distinct molecular configuration makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of tert-butanol with formaldehyde in the presence of synthetic zeolites and phosphoric acid as catalysts . The reaction is carried out in an autoclave at temperatures ranging from 100°C to 150°C and pressures of 0.5 to 0.6 MPa .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of synthetic zeolites such as NaA, CaA, and NaX with specific pore sizes can enhance the selectivity and efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific molecular pathways.
Industry: It is employed in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, influencing the activity of these targets and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable in therapeutic and research applications.
Vergleich Mit ähnlichen Verbindungen
- 2- (4,4-dimethyl-1,3-dioxo-3,4-dihydro-2 (1H)-isoquinolinyl)acetamide
- 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Uniqueness: 4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid stands out due to its sulfur-containing chromene ring, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C12H14O4S |
|---|---|
Molekulargewicht |
254.30 g/mol |
IUPAC-Name |
4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H14O4S/c1-12(2)5-6-17(15,16)10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
MOPJPODBMIGXIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


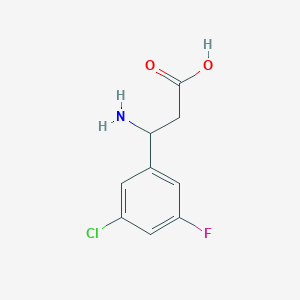

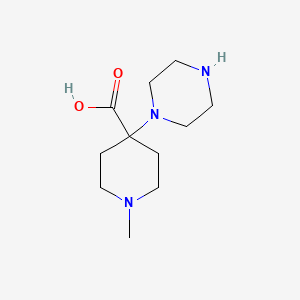
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
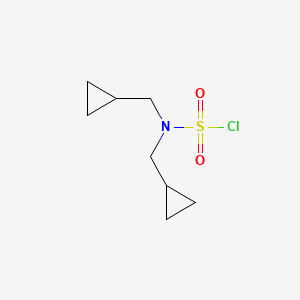
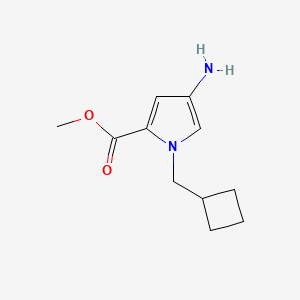
![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)

